4-[(4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)methyl]-N-propylbenzamide
Description
4-[(4-Oxo-2-sulfanylidene-4aH-quinazolin-3-yl)methyl]-N-propylbenzamide is a heterocyclic benzamide derivative featuring a quinazolinone core substituted with a sulfanylidene group and an N-propylbenzamide side chain. The quinazolinone scaffold is notable for its pharmacological relevance, particularly in enzyme inhibition (e.g., kinase or phosphodiesterase targets), while the sulfanylidene moiety may enhance electron density and influence redox properties. The N-propylbenzamide group contributes to solubility and bioavailability, balancing hydrophobicity for membrane permeability.
Properties
IUPAC Name |
4-[(4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)methyl]-N-propylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-2-11-20-17(23)14-9-7-13(8-10-14)12-22-18(24)15-5-3-4-6-16(15)21-19(22)25/h3-10,15H,2,11-12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXPFTOGOZTRKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3C=CC=CC3=NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)methyl]-N-propylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The synthesis begins with the formation of the quinazolinone core. This can be achieved by reacting anthranilic acid with formamide under high-temperature conditions to yield 2-aminobenzamide, which is then cyclized to form the quinazolinone structure.
Thioamide Formation: The quinazolinone is then converted to a thioamide by reacting with Lawesson’s reagent or phosphorus pentasulfide (P2S5).
Benzamide Derivative Formation: The thioamide is further reacted with a benzyl halide derivative to introduce the benzamide moiety. This step typically requires a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
N-Propyl Substitution:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Green chemistry principles, such as using water as a solvent and minimizing hazardous reagents, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-[(4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)methyl]-N-propylbenzamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioamide group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl groups in the quinazolinone and benzamide moieties can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the propyl group can be replaced with other alkyl or aryl groups using appropriate alkylating agents.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, aryl halides, bases like NaH or K2CO3
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Various alkyl or aryl benzamides
Scientific Research Applications
4-[(4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)methyl]-N-propylbenzamide has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[(4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)methyl]-N-propylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The quinazolinone core can bind to active sites of enzymes, inhibiting their activity. The thioamide group may interact with thiol groups in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions from analogs are highlighted below, with key comparisons summarized in Table 1 .
Structural Analogues of N-Propylbenzamide Derivatives
4-(5-Methoxy-2-(pyridin-4-yl)thiazol-4-yl)-N-propylbenzamide
- Structure : Contains a thiazole ring linked to pyridine and methoxy groups.
- Key Properties :
- Acts as a ratiometric pH-sensitive dye (pH range: 1.5–5.6) due to its conjugated π-system.
- Demonstrates higher polarity than the target compound, attributed to the pyridine and thiazole groups.
4-(p-Aminophenylazo)-N-propylbenzamide (AzoMCM) Structure: Features an azo (-N=N-) group and amino functionality. Key Properties:
- Photosensitive due to the azo group; undergoes cis-trans isomerism under light.
- Used in drug delivery systems (e.g., irinotecan) with pH-dependent release in intestinal fluid (pH 7.4). Applications: Controlled drug release in oncology; lower cytotoxicity compared to non-functionalized carriers .
2-(N-Allylsulfamoyl)-N-propylbenzamide
- Structure : Sulfamoyl (-SO₂-NH₂) and allyl substituents.
- Key Properties :
- HOMO-LUMO gap: 5.38 eV (vs. ~5–6 eV typical for benzamides), indicating moderate reactivity.
- Dipole moment: 4.12 Debye, suggesting polar interactions.
4-Fluoro-N-propylbenzamide
- Structure : Fluorine substituent at the para position.
- Key Properties :
- Enhanced metabolic stability and lipophilicity (logP ~2.5) due to fluorine.
Quinazolinone and Sulfanylidene-Containing Analogues
N-[(4-Amino-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide Structure: Combines a triazole-sulfanylidene system with benzamide. Key Properties:
- Crystal structure reveals planar geometry favoring π-π stacking.
- Sulfanylidene enhances hydrogen-bonding capacity (e.g., via S-H interactions).
3,4-Dimethoxy-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide Structure: Quinoline core with dimethoxybenzamide. Key Properties:
- Broader aromatic system (quinoline) may improve DNA intercalation or kinase binding.
- Methoxy groups increase solubility but reduce cell permeability. Applications: Anticancer research (quinoline derivatives are common chemotherapeutics) .
Table 1: Comparative Analysis of Structural Analogues
Key Differentiators of the Target Compound
Electronic Profile: The sulfanylidene-quinazolinone system likely reduces the HOMO-LUMO gap compared to simpler benzamides (e.g., 4-fluoro analog), enhancing redox activity or binding to electrophilic targets.
Solubility vs.
Biological Targets: Quinazolinones are associated with kinase inhibition (e.g., EGFR), suggesting the target compound may share this mechanism, unlike dye or drug delivery-focused analogs.
Biological Activity
The compound 4-[(4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)methyl]-N-propylbenzamide is a member of the quinazolinone family, known for its diverse biological activities. Quinazolinone derivatives have been extensively studied for their potential therapeutic applications, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of the specified compound, highlighting relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a quinazolinone core with a sulfanylidene group, which is significant for its biological activity.
Antitumor Activity
Quinazolinone derivatives have shown promising antitumor activity. In a study involving various quinazolinone compounds, it was found that certain derivatives exhibited significant cytotoxic effects against cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer). The compound's structure allows for interaction with key molecular targets involved in tumor progression.
Table 1: Antitumor Activity of Quinazolinone Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4 | HCT116 | 6.59 |
| 11 | MCF7 | 5.86 |
| 20 | HCT116 | 7.83 |
Anticonvulsant Activity
Research has indicated that some quinazolinone derivatives possess anticonvulsant properties. For instance, studies have demonstrated that modifications in the quinazolinone structure can enhance binding affinity to AMPA receptors, which are critical in seizure activity modulation.
Case Study:
A recent study synthesized several quinazolinone derivatives and evaluated their anticonvulsant effects in animal models. The results showed that specific substitutions led to improved protection against induced seizures compared to standard treatments like diazepam.
The biological activity of this compound is attributed to its ability to interact with various enzymes and receptors:
- Inhibition of Kinases: Quinazolinones have been shown to inhibit tyrosine kinases such as EGFR and VEGFR, which play crucial roles in cancer cell proliferation and survival.
- Receptor Modulation: The compound may modulate neurotransmitter receptors involved in seizure activity, thereby providing anticonvulsant effects.
Q & A
Q. Optimization strategies :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for substitutions, while alcohols minimize side reactions during cyclization .
- Temperature control : Maintaining 70–80°C prevents decomposition of thermally labile intermediates .
Which spectroscopic techniques are essential for characterizing this compound, and what key structural features do they identify?
Q. Basic
- NMR spectroscopy :
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ peaks) and detects fragmentation patterns .
- Infrared (IR) spectroscopy : Validates functional groups (e.g., C=O stretches at 1650–1750 cm⁻¹, S-H stretches at 2500–2600 cm⁻¹) .
How can microwave-assisted synthesis improve the yield and purity of this compound compared to conventional methods?
Advanced
Microwave irradiation enhances reaction efficiency by:
- Reducing reaction time : From hours to minutes (e.g., cyclization steps completed in 20–30 minutes vs. 6–8 hours conventionally) .
- Increasing yields : Higher atom economy (e.g., 75–85% vs. 60–70% in traditional reflux) due to uniform heating and minimized side reactions .
- Improving reproducibility : Automated temperature and pressure control reduce human error .
Q. Methodological considerations :
- Use sealed vessels to prevent solvent evaporation.
- Optimize power settings (100–300 W) based on solvent dielectric constants .
What strategies are effective in resolving contradictions in biological activity data between this compound and its structural analogs?
Q. Advanced
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., electron-withdrawing groups on the benzamide ring enhance antimicrobial activity) .
- Dose-response studies : Validate discrepancies by testing multiple concentrations (e.g., IC₅₀ values in cytotoxicity assays) .
- Targeted binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with enzymes (e.g., kinase inhibition) .
Example : A nitro group at the phenyl ring may reduce solubility, explaining lower in vivo efficacy despite strong in vitro activity .
How do substituents on the quinazolinone core influence the compound’s reactivity in nucleophilic substitution reactions?
Q. Advanced
Q. Experimental validation :
What in vitro assays are recommended for preliminary evaluation of this compound’s pharmacological potential?
Q. Basic
- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria .
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases .
What analytical approaches are used to quantify by-products during synthesis, and how can they be minimized?
Q. Advanced
Q. Minimization strategies :
- Optimize stoichiometry (e.g., 1.2 equivalents of propylamine for complete benzamide formation) .
- Use scavenger resins (e.g., polymer-bound isocyanates) to trap unreacted intermediates .
How can molecular docking studies be designed to predict the interaction of this compound with target enzymes?
Q. Advanced
- Protein preparation : Retrieve target enzyme structures (e.g., LRRK2 kinase, PDB ID: 4BCF) and optimize hydrogen bonding networks .
- Ligand parametrization : Assign partial charges to the compound using density functional theory (DFT) calculations .
- Docking software : Use AutoDock Vina or Schrödinger Glide with flexible side-chain sampling .
Validation : Compare docking scores with experimental IC₅₀ values to refine pose predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
